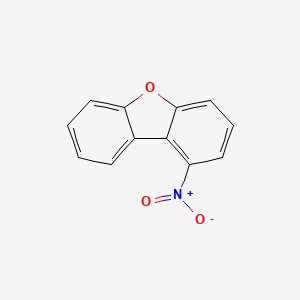

1-Nitrodibenzofuran

Description

Contextualization of Dibenzofurans in Organic Chemistry

Dibenzofuran (B1670420) is a heterocyclic organic compound featuring a central furan (B31954) ring fused to two benzene (B151609) rings. wikipedia.org This tricyclic aromatic structure forms the backbone of numerous naturally occurring and synthetic compounds. rsc.org Dibenzofurans are known for their thermal stability and are generally soluble in nonpolar organic solvents. wikipedia.org Their versatile chemical nature allows for a variety of substitution reactions, making them valuable building blocks in organic synthesis and materials science. rsc.orgsolubilityofthings.com The dibenzofuran nucleus is present in many biologically active compounds, highlighting its importance in medicinal chemistry. rsc.orgchemistryviews.org

Significance of Nitro-Substituted Aromatic and Heterocyclic Systems

The introduction of a nitro (NO₂) group onto an aromatic or heterocyclic ring system profoundly influences its chemical and physical properties. Nitro groups are strongly electron-withdrawing, which can activate the ring for certain types of reactions and influence the regioselectivity of further substitutions. mdpi.com This electronic effect is crucial in the design and synthesis of new molecules with specific functionalities. openmedicinalchemistryjournal.com

Nitro-substituted heterocyclic compounds are of great importance in medicinal chemistry and materials science. openmedicinalchemistryjournal.comnih.gov They are found in a wide range of pharmacologically active molecules, including those with antimicrobial and antitumor properties. The presence of the nitro group can enhance biological activity and provides a handle for further chemical transformations, such as reduction to an amino group, which opens up pathways to a diverse array of derivatives. openmedicinalchemistryjournal.comsmolecule.com Furthermore, nitro-substituted heterocycles are utilized in the development of materials with specific electronic and optical properties. google.com

Specific Academic Relevance of 1-Nitrodibenzofuran

This compound, with the chemical formula C₁₂H₇NO₃, is a nitro-substituted derivative of dibenzofuran. lookchem.com Its specific substitution pattern, with the nitro group at the 1-position, has been a subject of interest. Accessing 1-substituted dibenzofurans can be challenging through conventional electrophilic substitution reactions, making the synthesis and study of compounds like this compound particularly relevant. scispace.com

Research has focused on developing efficient synthetic routes to this compound. One approach involves the cyclization of 2'-nitrobiphenyl-2-ols, where an intramolecular displacement of a nitro group occurs. scispace.com Another method utilizes a copper-catalyzed cross-coupling reaction between 2-iodophenol (B132878) and 1,3-dinitrobenzene (B52904). smolecule.comiosrjournals.org These synthetic strategies are crucial for making this compound and its derivatives more accessible for further investigation.

Overview of Key Research Domains for this compound

The academic interest in this compound spans several key research domains:

Organic Synthesis: It serves as a key intermediate for the synthesis of other functionalized dibenzofurans. lookchem.com For instance, the nitro group can be reduced to an amino group, leading to the formation of 1-aminodibenzofuran, a precursor for various amide derivatives. iosrjournals.org

Photochemistry: The nitrodibenzofuran (NDBF) chromophore has been developed as a highly efficient photoremovable protecting group, or "caging group". researchgate.netnih.gov This is particularly useful in biochemical studies for the controlled release of biologically active molecules, such as peptides containing cysteine, upon irradiation with light. acs.orgacs.orgnih.gov The high quantum yield of photolysis makes NDBF superior to other caging groups in certain applications. researchgate.netacs.org

Medicinal Chemistry: Derivatives of nitrodibenzofuran have been investigated for their potential biological activities. For example, some studies have explored the antimicrobial and antitumor properties of related compounds.

Environmental Science: Nitrated aromatic compounds, including nitrodibenzofurans, are studied for their environmental presence and potential mutagenicity. Research has identified this compound in reaction mixtures of dibenzofuran exposed to nitrogen oxides. nih.gov

Below is a table summarizing some of the key properties and research findings related to this compound.

| Property/Finding | Description |

| Molecular Formula | C₁₂H₇NO₃ lookchem.com |

| Molecular Weight | 213.19 g/mol nih.gov |

| Appearance | Yellow crystalline substance lookchem.com |

| Solubility | Sparingly soluble in water, more soluble in organic solvents like diethyl ether and acetone (B3395972). lookchem.com |

| Synthesis | Can be synthesized via intramolecular cyclization of 2',6'-dinitrobiphenyl-2-ol or by copper-catalyzed coupling of 2-iodophenol and 1,3-dinitrobenzene. scispace.comiosrjournals.org |

| Key Reactions | Reduction of the nitro group to an amine (1-aminodibenzofuran). iosrjournals.org |

| Major Application | As a photoremovable protecting group (NDBF cage) for thiols in peptides and other biomolecules. researchgate.netacs.orgacs.orgnih.gov |

Structure

3D Structure

Properties

CAS No. |

87812-99-5 |

|---|---|

Molecular Formula |

C12H7NO3 |

Molecular Weight |

213.19 g/mol |

IUPAC Name |

1-nitrodibenzofuran |

InChI |

InChI=1S/C12H7NO3/c14-13(15)9-5-3-7-11-12(9)8-4-1-2-6-10(8)16-11/h1-7H |

InChI Key |

AMKYSWHDHALJOT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C=CC=C3O2)[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Nitrodibenzofuran and Its Precursors

Regioselective Nitration Strategies for Dibenzofuran (B1670420) Isomers

Direct nitration of dibenzofuran is a primary route to introducing a nitro group, but the distribution of isomers is highly dependent on the reaction conditions. The reactivity of the dibenzofuran positions towards electrophilic substitution generally follows the order 3 > 2 > 1 > 4. However, the choice of nitrating agent and solvent system can significantly alter this selectivity.

Electrophilic Nitration Conditions and Isomer Distribution Analysis

The outcome of electrophilic nitration is a delicate balance of factors including the nature of the electrophile, the reaction medium, and temperature.

The nitration of dibenzofuran using nitric acid in a trifluoroacetic acid (TFA) medium provides a highly regioselective method for the synthesis of 3-nitrodibenzofuran (B1219392). oup.comoup.com This reaction proceeds under very mild conditions and yields the 3-isomer with remarkable selectivity. oup.com This high selectivity is attributed to a charge-transfer mechanism that favors attack at the 3-position. researchgate.netlookchem.com This method stands in contrast to other electrophilic substitutions like acylation, where a classical σ-complex mechanism predominates, leading to substitution primarily at the 2-position. researchgate.net

When dibenzofuran is nitrated with nitric acid in acetic anhydride (B1165640), a mixture of isomers is produced. researchgate.net This method is notable for establishing for the first time the formation of the 1-nitro isomer as a product of direct nitration. researchgate.net Spectrophotometric analysis has quantified the distribution of the isomers, revealing a significant portion of the desired 1-nitrodibenzofuran. researchgate.net

| Isomer | Proportion (%) |

|---|---|

| This compound | 20 |

| 2-Nitrodibenzofuran (B152082) | 40 |

| 3-Nitrodibenzofuran | 40 |

The photochemical reaction of dibenzofuran with tetranitromethane in a solvent like dichloromethane (B109758) offers a distinct pathway for nitration. researchgate.netresearchgate.net This method does not primarily proceed through direct electrophilic substitution. Instead, it predominantly yields nitro/trinitromethyl adducts. lookchem.comresearchgate.net The reaction is initiated by the formation of a dibenzofuran radical cation and a trinitromethanide ion. researchgate.net The main sites of attack for the trinitromethanide ion on the radical cation are the 1- and 3-positions. researchgate.netresearchgate.net These initial adducts can then rapidly eliminate nitroform, especially in the presence of a hindered base, to yield a mixture of nitrodibenzofuran products. researchgate.netresearchgate.net This process can lead to the formation of all four isomeric nitrodibenzofurans. lookchem.com

Nitration in Acetic Anhydride: Isomer Proportions

Friedel-Crafts Type Nitration Approaches

In contrast to the selective formation of 3-nitrodibenzofuran in TFA, a Friedel-Crafts type nitration yields a different major isomer. researchgate.net Using a combination of alkyl nitrates and a strong Lewis acid such as aluminium chloride in nitromethane, the nitration of dibenzofuran gives 2-nitrodibenzofuran as the main product. oup.comoup.com This highlights how the choice of electrophile and catalyst can dramatically shift the regiochemical outcome of the reaction.

| Method | Reagents | Major Product(s) | Reference |

|---|---|---|---|

| TFA Medium | Nitric Acid / Trifluoroacetic Acid | 3-Nitrodibenzofuran (Selective) | researchgate.net, oup.com |

| Acetic Anhydride | Nitric Acid / Acetic Anhydride | 2- and 3-Nitrodibenzofuran (40% each), this compound (20%) | researchgate.net |

| Friedel-Crafts Type | Alkyl Nitrates / Aluminium Chloride | 2-Nitrodibenzofuran | researchgate.net, oup.com |

Cyclization-Based Syntheses of the Dibenzofuran Core with Nitro Functionality

Given the difficulties in isolating pure this compound from direct nitration mixtures, cyclization-based strategies provide a powerful alternative for its unambiguous synthesis. These methods construct the dibenzofuran ring from a biphenyl (B1667301) precursor that already contains the nitro group in the desired position.

Historically, an unambiguous synthesis of this compound was achieved by nitrating 4-acetaminodibenzofuran in glacial acetic acid, which predominantly gives 1-nitro-4-acetaminodibenzofuran. sci-hub.se Subsequent hydrolysis and deamination of this intermediate yielded pure this compound, confirming its structure and differentiating it from products mistakenly identified from direct nitration experiments. sci-hub.se

Intramolecular Displacement of Nitro Groups in Biphenyl Precursors

A prominent strategy for synthesizing the dibenzofuran core involves the intramolecular displacement of a nitro group in a suitably substituted biphenyl precursor. This approach has proven to be highly effective for accessing 1-substituted dibenzofurans, which are otherwise challenging to obtain through conventional electrophilic substitution reactions. scispace.com

Sodium hydride (NaH) plays a crucial role as a strong base in promoting the cyclization reaction. scispace.comrsc.org It deprotonates the hydroxyl group of the 2',6'-dinitrobiphenyl-2-ol, forming a phenoxide intermediate. chegg.com This highly nucleophilic phenoxide then attacks the carbon atom bearing one of the nitro groups, leading to an intramolecular nucleophilic aromatic substitution. The nitro group is displaced, and the furan (B31954) ring is formed, yielding this compound. scispace.com The use of a polar aprotic solvent like hexamethylphosphoric triamide facilitates this reaction by solvating the cation and enhancing the nucleophilicity of the phenoxide. scispace.com

Conversion of 2',6'-Dinitrobiphenyl-2-ol to this compound

Condensation Reactions Involving Dinitrobenzenes and Iodophenols

Another important synthetic route involves the condensation of dinitrobenzenes with iodophenols, often catalyzed by copper species. This method provides a direct way to construct the biphenyl ether linkage, which is a precursor to the dibenzofuran skeleton.

This compound can be synthesized in good yield through the reaction of 1,3-dinitrobenzene (B52904) with 2-iodophenol (B132878). researchgate.netsigmaaldrich.com This reaction is typically mediated by a copper(I) salt, such as copper(I) tert-butoxide, in the presence of a base like pyridine. researchgate.net The reaction proceeds via a copper-mediated, selective vicarious nucleophilic substitution of a hydrogen atom at the C-2 position of 1,3-dinitrobenzene. researchgate.net In some procedures, potassium tert-butoxide is used as the base in a solvent system of dimethoxyethane and pyridine, with the reaction mixture heated to 100°C for an extended period. iosrjournals.orgheteroletters.org

Optimized conditions for the synthesis of this compound from 1,3-dinitrobenzene and 2-iodophenol have been reported. A typical procedure involves stirring a solution of the reactants in a mixture of dimethoxyethane and pyridine, followed by the addition of potassium tert-butoxide and heating. iosrjournals.orgheteroletters.org The progress of the reaction can be monitored by thin-layer chromatography (TLC). iosrjournals.orgheteroletters.org The intermediate in this process is a 2-aryloxy-1,3-dinitrobenzene derivative, which then undergoes an intramolecular cyclization to form the dibenzofuran ring. The final product, this compound, can be isolated and purified by standard chromatographic techniques. iosrjournals.orgjetir.org

| Reactants | Catalyst/Base | Solvent | Temperature | Time | Yield |

| 2',6'-Dinitrobiphenyl-2-ol | Sodium Hydride | Hexamethylphosphoric triamide | Room Temperature | 2.5 h | 98% scispace.com |

| 1,3-Dinitrobenzene, 2-Iodophenol | Copper(I) tert-butoxide, Pyridine | Not specified | Not specified | Not specified | Good yield researchgate.net |

| 1,3-Dinitrobenzene, 2-Iodophenol | Potassium tert-butoxide | Dimethoxyethane, Pyridine | 100°C | 16 h | Not specified iosrjournals.orgheteroletters.org |

Synthesis from 1,3-Dinitrobenzene and 2-Iodophenol

Synthesis of this compound Derivatives for Specific Research Applications

This compound serves as a versatile precursor for the synthesis of various derivatives with specific applications, particularly in the field of chemical biology and materials science. The nitro group can be readily reduced to an amino group, which can then be further functionalized. iosrjournals.orgjetir.org

For instance, 1-aminodibenzofuran, obtained by the reduction of this compound with stannous chloride in hydrochloric acid, is a key intermediate for creating a series of N-(dibenzo[b,d]furan-1-yl) substituted amides. iosrjournals.orgjetir.org These amides have been synthesized and investigated for their potential biological activities. iosrjournals.orgjetir.org

Furthermore, the nitrodibenzofuran (NDBF) scaffold itself has been developed as a photoremovable protecting group, or "caging group". nih.govresearchgate.net These groups are used to temporarily block the function of a biologically active molecule, which can then be released by light-induced cleavage. The NDBF group has shown to be superior to other caging groups for thiol protection in peptides due to its high cleavage efficiency and two-photon absorption cross-section. nih.gov Derivatives of NDBF, such as those with methoxy (B1213986) substituents, have been synthesized to further improve their photophysical properties for applications in solid-phase peptide synthesis and two-photon-mediated uncaging experiments. nih.gov

| Precursor | Reagents | Product | Application |

| This compound | Stannous chloride, HCl | 1-Aminodibenzofuran | Synthesis of bioactive amide derivatives iosrjournals.orgjetir.org |

| This compound | - | NDBF-caged molecules | Photoremovable protecting group for biological studies nih.govresearchgate.net |

| Substituted Dibenzofurans | - | MeO-NDBF derivatives | Improved photophysical properties for peptide synthesis nih.gov |

General Routes to Substituted 1-Nitrodibenzofurans

A significant advancement in the synthesis of this compound involves the intramolecular displacement of a nitro group from a biphenyl precursor. This method provides a high-yield pathway, circumventing the low efficiency of earlier multi-step sequences.

Another distinct, metal-free approach has been developed for synthesizing 4-nitrodibenzofurans, which also demonstrates a strategy for creating substituted nitrodibenzofurans through a one-pot reaction. rsc.org This method involves the double functionalization of 2'-amino-biphenyl-2-ols. rsc.org By treating the 2'-amino-biphenyl-2-ol substrate with sodium nitrite (B80452) (NaNO2) in a mixture of trifluoroacetic acid (TFA) and water, a highly regioselective nitration of the phenol (B47542) ring occurs simultaneously with the formation of the dibenzofuran ring structure. rsc.org The mechanism is proposed to proceed through a combination of nitration of the phenol ring, followed by a Sandmeyer-type reaction to facilitate the cycloetherification for the dibenzofuran ring formation. rsc.org

Synthesis of Methoxy-Substituted Nitrodibenzofuran Analogues

To improve the properties of nitrodibenzofuran-based compounds, particularly for applications like photoremovable protecting groups in peptide synthesis, methoxy-substituted analogues have been designed. nih.govacs.org A general and efficient synthetic route was developed to facilitate the creation of these substituted dibenzofurans. nih.govsci-hub.se This methodology was specifically applied to prepare a cysteine building block, N-Fmoc-L-Cys(MeO-NDBF)-OH, for solid-phase peptide synthesis (SPPS). nih.govamericanpeptidesociety.org

The synthesis starts with 2-bromo-5-methoxyphenol, which contains the desired methoxy group. nih.govsci-hub.se This precursor is treated with 4-fluoro-2-nitrobenzaldehyde (B1294362) to form the diarylether intermediate (3). nih.gov The aldehyde group in the diarylether is then protected as an acetal (B89532). This is followed by a palladium-catalyzed intramolecular aryl coupling reaction to form the dibenzofuran core. nih.gov Subsequent deprotection of the acetal reveals the aldehyde (6), which is then reduced to a racemic secondary alcohol (7) using trimethylaluminum. nih.gov

This alcohol is activated by converting it to the corresponding bromide. nih.govsci-hub.se The resulting bromide is used to alkylate N-Fmoc-L-cysteine methyl ester. nih.govsci-hub.se The final step is the hydrolysis of the methyl ester using trimethyltin (B158744) hydroxide (B78521) to yield the target product, N-Fmoc-L-Cys(MeO-NDBF)-OH (1). nih.govsci-hub.se The use of mild hydrolysis conditions is critical to prevent potential racemization of the protected cysteine residue. nih.govsci-hub.se The introduction of the methoxy substituent successfully shifts the absorption maximum of the molecule from 320 nm (for the parent NDBF) to 355 nm. nih.gov

Table 2: Synthesis of a Methoxy-Substituted Nitrodibenzofuran Analogue

| Step | Precursor(s) | Reagents | Product | Purpose | Reference |

|---|---|---|---|---|---|

| 1 | 2-Bromo-5-methoxyphenol, 4-Fluoro-2-nitrobenzaldehyde | - | Diaryl ether (3) | Formation of the core biphenyl ether structure. | nih.gov |

| 2 | Diaryl ether (3) | Acetal protection reagents | Protected aldehyde | Protection of the aldehyde group for subsequent coupling. | nih.gov |

| 3 | Protected aldehyde | Palladium catalyst | Dibenzofuran aldehyde (6) (after deprotection) | Intramolecular cyclization to form the dibenzofuran ring. | nih.gov |

| 4 | Aldehyde (6) | Trimethylaluminum | Racemic secondary alcohol (7) | Reduction to alcohol for subsequent activation. | nih.gov |

| 5 | Alcohol (7) | Brominating agent | Bromide derivative | Activation of the alcohol for alkylation. | nih.govsci-hub.se |

| 6 | Bromide derivative, N-Fmoc-L-cysteine methyl ester | Acidic conditions | Fully protected amino acid (9) | Alkylation to attach the protecting group to cysteine. | nih.govsci-hub.se |

Mechanistic Investigations of 1 Nitrodibenzofuran Transformations

Reduction Reactions of the Nitro Group

The reduction of the nitro group on the dibenzofuran (B1670420) scaffold is a fundamental transformation, leading to the corresponding amine, which serves as a crucial building block for more complex molecules. The reactivity and selectivity of this reduction can be influenced by the choice of reagents and catalytic systems.

The transformation of 1-nitrodibenzofuran to 1-aminodibenzofuran involves the reduction of the nitro moiety (-NO₂) to an amino group (-NH₂). This conversion is a standard procedure in organic synthesis, often accomplished using metal-based reducing agents. For instance, the reduction of related isomers, such as 4-nitrodibenzofuran (B3057948), has been successfully achieved using iron powder in ethanol (B145695) with a catalytic amount of hydrochloric acid at elevated temperatures. This method, known as the Béchamp reduction, is a common and effective way to convert aromatic nitro compounds to their corresponding anilines. The general procedure involves the reaction of the nitro compound with a metal, typically iron or tin, in an acidic medium.

Another related transformation is the biocatalytic reduction of 3-nitrodibenzofuran (B1219392) to 3-aminodibenzofuran (B1200821). This process utilizes baker's yeast in a solution of sodium hydroxide (B78521) and ethanol at room temperature. While specific studies on the 1-nitro isomer are less common, these established methods for other nitrodibenzofuran isomers provide a clear precedent for the successful conversion of this compound to 1-aminodibenzofuran.

Various catalytic systems have been investigated for the reduction of nitrodibenzofurans, demonstrating different degrees of selectivity and efficiency. The choice of catalyst and reaction conditions is critical, especially when other reducible functional groups are present.

Classical catalytic hydrogenation is a widely used method. The hydrogenation of nitroaromatics typically proceeds through a series of intermediates, including nitrosobenzene (B162901) and phenylhydroxylamine, before yielding the final aniline (B41778) product. orientjchem.org This pathway is often referred to as the Haber-Lukashevich mechanism. orientjchem.org The selectivity of this process can be high, targeting the nitro group without affecting the aromatic rings.

Alternative methods offer different selectivities. For example, the reduction of 3-nitrodibenzofuran can be accomplished with hydrazine (B178648) and a Nickel catalyst, yielding 3-aminodibenzofuran. Biocatalytic methods, such as using baker's yeast, have also proven effective and can offer high selectivity. In a comparative study, the chemical reduction of 3-nitrodibenzofuran with hydrazine/Ni gave a 35% yield, while the biocatalytic reduction with baker's yeast resulted in a 32% yield. These pathways highlight the versatility of approaches available for the selective reduction of the nitro group on the dibenzofuran core.

| Isomer | Reagent/Catalyst | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| 3-Nitrodibenzofuran | Baker's yeast | 5% NaOH/ethanol, RT, 24 hours | 3-Aminodibenzofuran | 32% | |

| 3-Nitrodibenzofuran | Hydrazine/Ni | - | 3-Aminodibenzofuran | 35% | |

| 4-Nitrodibenzofuran | Fe powder/HCl | Ethanol, 80°C | 4-Aminodibenzofuran | - |

Conversion of this compound to 1-Aminodibenzofuran

Electrophilic and Nucleophilic Aromatic Substitution Patterns

The substitution patterns of dibenzofuran are complex, influenced by the reaction mechanism. The presence of a nitro group, as in this compound, further modifies the ring's reactivity toward subsequent substitution reactions by acting as a strong electron-withdrawing group, which deactivates the ring for electrophilic attack but activates it for nucleophilic aromatic substitution (SNAr). organicchemistrytutor.comlibretexts.org

The nitration of dibenzofuran displays what is often termed "anomalous" behavior because the isomer distribution is highly dependent on the reaction conditions and mechanism. researchgate.net While classical electrophilic substitution reactions like Friedel-Crafts acylation predominantly yield the 2-substituted isomer, electrophilic nitration with nitric acid often favors the 3-position. researchgate.netlookchem.com For example, nitration with nitric acid in trifluoroacetic acid gives 3-nitrodibenzofuran with high selectivity. researchgate.net

However, the formation of this compound is established, particularly under different conditions. researchgate.netresearchgate.net Nitration of dibenzofuran with nitric acid in acetic anhydride (B1165640) was shown to produce a mixture of isomers: 20% 1-nitro, 40% 2-nitro, and 40% 3-nitrodibenzofuran. researchgate.netresearchgate.net This departure from the typical preference for the 2- or 3-position highlights the nuanced reactivity of the dibenzofuran system. The unusual substitution pattern is sometimes attributed to the incursion of a nitrous acid-catalyzed (NAC) reaction mechanism. researchgate.net

An alternative pathway for substitution involves the formation of a dibenzofuran radical cation. This mechanism is prominent in photochemical reactions, such as the reaction of dibenzofuran with tetranitromethane. researchgate.netlookchem.com In this process, a charge-transfer complex between dibenzofuran and tetranitromethane is photolytically activated, generating the dibenzofuran radical cation and a trinitromethanide ion. researchgate.netresearchgate.net

The subsequent reaction is not a typical electrophilic attack but rather a nucleophilic attack by the trinitromethanide ion on the radical cation. researchgate.net Theoretical models and experimental results show that the primary sites of attack on the dibenzofuran radical cation are the C1 and C3 positions. researchgate.netresearchgate.net This reactivity pattern is distinctly different from standard electrophilic substitution, which favors the C2 and C3 positions. researchgate.net The resulting adducts can then be converted into nitrodibenzofuran isomers. researchgate.net This radical cation mechanism provides a clear rationale for the formation of this compound, an isomer that is less favored or absent in many conventional electrophilic nitration reactions. researchgate.netlookchem.com

| Nitrating Agent/Conditions | Mechanism | 1-Nitro (%) | 2-Nitro (%) | 3-Nitro (%) | 4-Nitro (%) | Source |

|---|---|---|---|---|---|---|

| Nitric acid in acetic anhydride | Electrophilic Substitution | 20 | 40 | 40 | - | researchgate.netresearchgate.net |

| Nitric acid in trifluoroacetic acid | Electrophilic Substitution | 2-isomer is main product | Selective formation | - | researchgate.net | |

| Tetranitromethane, photolysis | Radical Cation | Forms adducts at C1 and C3, leading to nitro isomers | researchgate.netlookchem.comresearchgate.net |

Anomalous Nitration and Oxidative Substitution in Dibenzofuran Systems

Photochemical Transformation Mechanisms

Nitrodibenzofuran derivatives are recognized for their photochemical reactivity, a property that has been harnessed in the development of photocleavable (or "caged") protecting groups. iris-biotech.denih.gov The 3-nitrodibenzofuran (NDBF) chromophore, in particular, has been studied extensively for this purpose. iris-biotech.de

The general mechanism for the photolysis of ortho-nitrobenzyl-type compounds, to which nitrodibenzofuran belongs, begins with photoexcitation by UV or near-infrared light. iris-biotech.denih.gov This is followed by an intramolecular hydrogen abstraction from the benzylic position by one of the oxygen atoms of the nitro group, forming a transient aci-nitro intermediate. nih.govrsc.org This intermediate undergoes an irreversible cyclization to form a five-membered ring intermediate (a 1,3-dihydrobenz[c]isoxazol-1-ol derivative). nih.govrsc.org Subsequent ring-opening and hydrolysis release the protected functional group (such as a thiol) and generate a nitroso-aldehyde or ketone byproduct. nih.govnih.gov

The NDBF group is considered superior to many other photocages because it can be cleaved efficiently with either one-photon (e.g., 365 nm UV light) or two-photon (e.g., 800 nm near-infrared light) excitation, the latter of which allows for deeper tissue penetration and lower phototoxicity in biological applications. iris-biotech.denih.gov The NDBF chromophore exhibits a faster UV photolysis rate and higher cleavage efficiency compared to many traditional nitrobenzyl protecting groups, without the formation of problematic side products. iris-biotech.denih.gov

One-Photon Photolysis Mechanisms of Nitrodibenzofuran Chromophores

The this compound (NDBF) chromophore is a key component in a new class of caging groups designed for highly efficient photolysis. researchgate.neth1.conih.gov When a molecule containing the NDBF group is exposed to a single photon of ultraviolet (UV) light, it can trigger the cleavage of a covalent bond, releasing a protected bioactive molecule. mdpi.comresearchgate.net This process is significantly more efficient than that of more traditional caging groups. researchgate.neth1.conih.gov

The photolysis of NDBF derivatives is characterized by a high quantum yield and a strong extinction coefficient. researchgate.neth1.conih.gov For instance, an NDBF derivative of the calcium chelator EGTA exhibits a quantum yield of photolysis of 0.7 and an extinction coefficient of 18,400 M⁻¹ cm⁻¹. researchgate.neth1.conih.gov This high efficiency means that less light is required to achieve the desired uncaging effect, which is particularly advantageous in biological systems where high-intensity light can be damaging. researchgate.neth1.coiris-biotech.de The photolysis rate is also rapid, with the release of Ca²⁺ from an NDBF-EGTA:Ca²⁺ complex occurring at a rate of 20,000 s⁻¹. researchgate.neth1.coinstras.com

The absorption spectrum of the NDBF chromophore is red-shifted compared to older caging groups, allowing for the use of less cytotoxic, longer-wavelength blue or violet light sources, such as 405 nm lasers, for one-photon excitation. researchgate.net Upon absorption of a photon, the NDBF moiety is believed to undergo a transformation that ultimately leads to the cleavage of the bond connecting it to the caged molecule.

Table 1: Photophysical Properties of NDBF Derivatives

| Derivative | Quantum Yield (Φ) | Extinction Coefficient (ε) at λmax | λmax |

| NDBF-EGTA | 0.7 researchgate.netnih.govinstras.com | 18,400 M⁻¹ cm⁻¹ researchgate.netnih.govinstras.com | 320 nm nih.gov |

| N-Fmoc-L-Cys(NDBF)-OH | - | - | 320 nm nih.gov |

| N-Fmoc-L-Cys(MeO-NDBF)-OH | - | Higher than N-Fmoc-L-Cys(NDBF)-OH nih.gov | 355 nm nih.gov |

This table summarizes key photophysical data for select NDBF derivatives, highlighting the properties that contribute to their high photolysis efficiency.

Two-Photon Excitation and Dissociation Pathways

Two-photon excitation (TPE) offers a significant advantage for uncaging applications in living tissues by utilizing near-infrared (NIR) light, which has greater penetration depth and is less phototoxic than UV radiation. iris-biotech.de The NDBF chromophore has been shown to be amenable to TPE, making it a valuable tool for in vivo studies. h1.coiris-biotech.deiris-biotech.de

The two-photon uncaging process involves the simultaneous absorption of two lower-energy photons to achieve the same electronic excitation as one higher-energy photon. NDBF derivatives have demonstrated useful two-photon cross-sections (δᵤ), a measure of the efficiency of two-photon absorption. For example, NDBF-EGTA has a two-photon cross-section of approximately 0.6 Göppert-Mayer (GM) units. researchgate.neth1.co This allows for the localized release of caged molecules with high spatial and temporal precision. h1.co

Norrish Type II Mechanism in Nitrodibenzofuran Derivatives

The photodecomposition of many ortho-nitrobenzyl-based photoremovable protecting groups is understood to proceed through a Norrish type II reaction. rsc.orgiris-biotech.de This mechanism involves an intramolecular hydrogen abstraction by the excited nitro group from the benzylic position. iris-biotech.de This initial step leads to the formation of a diradical intermediate, which then undergoes rearrangement to release the protected substrate and form a nitroso-benzaldehyde byproduct. iris-biotech.de

While the NDBF caging group is structurally related to the ortho-nitrobenzyl class, its photolysis is also described as proceeding via a classical Norrish type II mechanism. rhhz.netnih.gov This allows for the efficient caging and subsequent release of functional groups with lower acidity, a task that can be challenging for other types of caging groups. nih.gov The efficiency of this mechanism contributes to the high quantum yields observed for NDBF derivatives. researchgate.net

In contrast, other photocaging chromophores, such as those based on meta-nitrophenylacetate (mNPA), operate through a different mechanism involving electron transfer rather than a Norrish type II photoreaction. researchgate.net The adherence of NDBF to the Norrish Type II pathway is a key factor in its reliable and efficient performance as a photoremovable protecting group. rhhz.netnih.gov

Photoisomerization vs. Photocleavage Pathways

A critical consideration in the design and application of photoremovable protecting groups is the competition between the desired photocleavage (uncaging) and unproductive side reactions, such as photoisomerization. nih.govacs.orgnih.gov For some caging groups, like brominated hydroxycoumarin (Bhc), irradiation can lead to a significant amount of isomerization to a "dead-end" product, reducing the efficiency of the desired uncaging. acs.orgnih.gov

In contrast, nitrodibenzofuran-protected molecules have been shown to undergo clean photocleavage with minimal to no observable side reactions. acs.orgnih.gov For example, when used to protect thiol groups in peptides, the NDBF group is efficiently removed upon irradiation with either one-photon (365 nm) or two-photon (800 nm) excitation, yielding the free thiol without the formation of unwanted photoisomers. acs.orgnih.govacs.org This high fidelity of the photocleavage pathway makes NDBF a superior choice for applications where clean and efficient release of the target molecule is paramount. nih.gov

The tendency of a caging group to favor photocleavage over photoisomerization can be context-dependent, with the specific molecular structure of the caged compound influencing the reaction outcome. acs.org However, the NDBF platform has consistently demonstrated a strong preference for the productive photocleavage pathway across various applications. acs.orgnih.gov

Table 2: Comparison of Photolysis Outcomes for Thiol-Protecting Groups

| Caging Group | Primary Photolysis Pathway | Major Product(s) | Reference |

| Brominated Hydroxycoumarin (Bhc) | Photoisomerization and Photocleavage | Unwanted photoisomer, free thiol | acs.orgnih.gov |

| Nitrodibenzofuran (NDBF) | Photocleavage | Free thiol | acs.orgnih.gov |

This table highlights the differing photolytic behaviors of Bhc and NDBF, emphasizing the cleaner cleavage pathway of NDBF.

Cycloaddition Reactions Involving Nitrobenzofurans

Nitrobenzofurans, including 2-nitrobenzofuran, can participate in dearomative cycloaddition reactions, which are powerful methods for constructing complex polycyclic frameworks. thieme-connect.commdpi.com These reactions leverage the electron-deficient nature of the nitro-substituted aromatic ring to engage with various reaction partners.

One notable example is the [3+2] cycloaddition. Asymmetric dearomative [3+2] cycloaddition reactions of 2-nitrobenzofurans have been developed using various catalysts and reactants. For instance, a zinc/chiral bisoxazoline complex can catalyze the reaction between 2-nitrobenzofurans and 3-isothiocyanato oxindoles to produce spirooxindoles with high diastereoselectivity and enantioselectivity. thieme-connect.comacs.org Similarly, phosphine-catalyzed asymmetric [3+2] cycloadditions with Morita-Baylis-Hillman carbonates have been shown to yield cyclopentabenzofurans. rsc.org Organocatalytic, metal-free formal [3+2] cycloadditions with isocyanoacetate esters have also been successfully demonstrated. acs.org

In addition to [3+2] cycloadditions, [4+2] cycloaddition reactions involving 2-nitrobenzofurans have been reported. mdpi.com These reactions demonstrate the versatility of nitrobenzofurans as building blocks in synthetic organic chemistry for the creation of structurally diverse and complex heterocyclic compounds. mdpi.com

Computational and Theoretical Chemical Studies of 1 Nitrodibenzofuran

Quantum Chemical Calculations on Molecular Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory, have become a cornerstone for investigating the fundamental properties of nitrodibenzofuran and its derivatives.

Density Functional Theory (DFT) is a widely utilized computational method for predicting the properties of molecules. mdpi.com It has been effectively used to analyze the geometry and electronic structure of molecules containing transition metals and organic materials. mdpi.com For the nitrodibenzofuran (NDBF) system, DFT calculations are employed to model its molecular structure, understand its electronic properties, and predict its reactivity. bg.ac.rsbelspo.be These computational approaches are instrumental in the design of NDBF-based compounds, such as photocages, by predicting how structural modifications will influence their desired functions. belspo.be

Different combinations of functionals and basis sets are often tested to ensure the accuracy of the calculations. mdpi.com The B3LYP functional is a common choice for these types of studies. mdpi.comumn.edu However, it is noteworthy that different quantum chemistry software packages may have distinct implementations of the same functional; for instance, the B3LYP functional in the Dalton software package treats electron correlation differently than the implementation in Gaussian 16. umn.edu Such differences necessitate careful consideration when comparing results across various computational studies. DFT calculations have been used to investigate how the addition of electron-withdrawing groups, like the nitro group, to an aromatic system influences electronic properties and can help in understanding structure-property relationships. researchgate.net

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The energies of these orbitals, EHOMO and ELUMO, are key parameters derived from quantum chemical calculations. ijarset.com The energy of the HOMO is related to the molecule's ability to donate electrons, corresponding to its ionization potential (I ≈ -EHOMO), while the LUMO energy relates to its ability to accept electrons, known as its electron affinity (A ≈ -ELUMO). ijarset.com

From these energies, several important chemical descriptors can be calculated, including the HOMO-LUMO energy gap, chemical hardness (η), and chemical softness (S). researchgate.net A small HOMO-LUMO gap is associated with lower kinetic stability and higher chemical reactivity, as the energy cost for moving an electron from the HOMO to the LUMO is small. researchgate.net Chemical hardness, a measure of resistance to change in electron distribution, is calculated as η = (ELUMO - EHOMO) / 2. researchgate.net Consequently, a molecule with a small HOMO-LUMO gap will have a low hardness value and high softness (S = 1/η), indicating greater reactivity. ijarset.comresearchgate.net For nitro-aromatic compounds, the HOMO-LUMO gap and chemical hardness are analyzed to understand their reactivity and potential biological activity. researchgate.net

Table 1: Key Reactivity Descriptors from Frontier Molecular Orbitals This table is interactive. Click on the headers to sort.

| Parameter | Formula | Significance |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron; measure of electron-donating ability. ijarset.com |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added; measure of electron-accepting ability. ijarset.com |

| HOMO-LUMO Gap (Eg) | Eg = ELUMO - EHOMO | Relates to chemical reactivity and stability; a small gap suggests high reactivity. researchgate.net |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Resistance to deformation of the electron cloud; high hardness indicates high stability. researchgate.net |

| Chemical Softness (S) | S = 1 / η | Reciprocal of hardness; a measure of the molecule's polarizability and reactivity. researchgate.net |

Density Functional Theory (DFT) Applications

Theoretical Prediction of Photophysical Properties

Computational methods are essential for predicting and interpreting the photophysical behavior of 1-nitrodibenzofuran, particularly its absorption properties, which are critical for its application as a photo-responsive material.

Time-dependent density functional theory (TD-DFT) is a primary computational tool for simulating one-photon absorption (OPA) spectra, which correspond to the UV-Vis spectra measured experimentally. umn.eduresearchgate.net These simulations yield transition energies and corresponding oscillator strengths, which predict the position and intensity of absorption bands. researchgate.net For the nitrodibenzofuran chromophore, TD-DFT calculations have been used to predict its OPA spectrum. rsc.org

Computational studies have also successfully guided the modification of the NDBF structure to tune its absorption properties. For example, calculations predicted that adding a dimethylamino (DMA) group to the NDBF scaffold would result in a bathochromic (red) shift of the absorption maximum. researchgate.netresearchgate.net Experimental measurements confirmed this prediction, showing that the absorption of the resulting DMA-NDBF-OH was significantly red-shifted compared to the parent NDBF-OH. researchgate.net This demonstrates the power of theoretical calculations in designing molecules with specific light-absorbing characteristics. The absorption spectrum of an NDBF derivative has been noted to extend into the visible light region, a feature important for its use in biological applications to minimize potential tissue damage from UV light. nih.gov

Two-photon absorption (TPA) is a nonlinear optical process where a molecule simultaneously absorbs two photons, typically in the near-infrared (NIR) region, to reach an excited state that would otherwise be accessed by a single UV or visible photon. This is highly advantageous for applications in living tissues, as NIR light offers deeper penetration and causes less damage. Computational methods are vital for predicting the TPA cross-section (σ₂), a measure of the TPA probability.

Theoretical studies on this compound have focused on understanding and enhancing its TPA properties. Calculations have shown that extending the π-conjugated system of the chromophore is an effective strategy to increase the TPA cross-section. umn.edursc.org For instance, theoretical modeling of the NDBF chromophore predicted a TPA cross-section of approximately 50 GM (Goeppert-Mayer units) at around 600 nm in the gas phase. rsc.org In another study, the computational design of NDBF-based caging compounds was pursued with the specific goal of increasing their two-photon absorption. belspo.be Experimental measurements have provided TPA cross-section values for NDBF derivatives, such as ~0.6 GM for NDBF-EGTA, which serve as benchmarks for theoretical predictions. researchgate.net Further research on a thiol-caged NDBF derivative measured its two-photon action cross-section at 800 nm, finding it comparable to a reference compound, which underscores its utility for two-photon uncaging experiments. acs.org

Table 2: Reported Two-Photon Absorption (TPA) Properties of Nitrodibenzofuran (NDBF) Derivatives This table is interactive. Click on the headers to sort.

| Compound/System | TPA Cross-Section (σ₂) | Wavelength (nm) | Method |

|---|---|---|---|

| NDBF Chromophore | ~50 GM | ~600 | Calculated (gas phase) rsc.org |

| NDBF-EGTA | ~0.6 GM | Not specified | Experimental researchgate.net |

| NDBF-caged thiol (17a) | Comparable to Bhc-OAc (δᵤ = 0.45 GM) | 800 | Experimental (action cross-section) acs.org |

| DMA-NDBF | Higher than NDBF | 770-1060 | Experimental (excitation spectrum) researchgate.netresearchgate.net |

The accuracy of predicted TPA cross-sections is highly dependent on the chosen theoretical method. Therefore, benchmarking different computational approaches is crucial. TD-DFT is a common method, but its results can be sensitive to the choice of the exchange-correlation functional. umn.eduacs.org

For more accurate predictions, higher-level theories are often employed as benchmarks. The hierarchy of algebraic diagrammatic construction (ADC) schemes, such as ADC(1), ADC(2), and ADC(2)-x, has been tested for calculating TPA spectra. belspo.be These methods are often compared against the highly accurate, but computationally expensive, coupled-cluster (CC) models (e.g., CC3), which serve as the "gold standard" for benchmarking. belspo.be By comparing the performance of methods like TD-DFT and ADC against CC results for small molecules, researchers can establish the reliability of these methods for larger, more complex systems like this compound. belspo.be This rigorous benchmarking ensures that the computational design of new molecules with enhanced TPA properties is built on a solid theoretical foundation. belspo.bersc.org

Investigations of Two-Photon Absorption (TPA) Cross-Sections

Computational Design of Enhanced Photolabile Protecting Groups

Computational approaches have been pivotal in the rational design of improved two-photon active caging groups based on the this compound (NDBF) chromophore. nih.gov By simulating molecular properties and predicting the outcomes of chemical modifications, researchers can identify promising candidates for synthesis and experimental validation. This in silico approach accelerates the development of new photolabile protecting groups with tailored characteristics.

Virtual Chemical Modifications to the Nitrodibenzofuran Chromophore

Computational studies have explored a range of virtual chemical modifications to the NDBF chromophore to enhance its photophysical properties. nih.gov These modifications primarily involve the introduction of various substituents onto the chromophore's aromatic framework. nih.gov The goal of these in silico alterations is to systematically probe the structure-property relationships that govern the two-photon absorption (TPA) and uncaging efficiency of NDBF-based compounds. researchgate.net By simulating the effects of different functional groups at various positions, researchers can identify modifications that are likely to lead to improved performance. nih.gov This virtual screening process is a crucial first step in the rational design of new and more effective photolabile protecting groups. researchgate.net

Influence of Substituents on TPA Properties and Uncaging Efficiency

The introduction of substituents to the nitrodibenzofuran (NDBF) chromophore has a marked influence on its two-photon absorption (TPA) properties and uncaging efficiency. nih.govnih.gov Computational studies have systematically investigated these effects, revealing that both electron-donating and electron-withdrawing groups can be used to modulate the performance of NDBF-based photolabile protecting groups. umn.eduuni-frankfurt.de

Specifically, the addition of electron-donating groups, such as dimethylamino and methoxy (B1213986) groups, has been shown to increase the TPA cross-section and can lead to a red-shift in the absorption maximum. umn.edunih.gov For instance, the introduction of a methoxy group to the NDBF scaffold was found to increase the absorption maximum from 320 nm to 355 nm. nih.gov Computational predictions have indicated that dimethylamino-substituted derivatives of NDBF are particularly promising candidates with significantly increased two-photon uncaging efficiencies. nih.gov

Conversely, the influence of electron-withdrawing groups on uncaging quantum yield has also been a subject of investigation. uni-frankfurt.de It has been suggested that strong electron-withdrawing substituents might decrease the excited-state electron density at the benzylic carbon, which is a critical factor for triggering bond dissociation and, consequently, may lower the uncaging quantum yield. uni-frankfurt.de

The strategic placement of these substituents is crucial. The donor-π-acceptor (D-π-A) motif is a key consideration in the design of efficient two-photon absorbing molecules. umn.edu By carefully selecting and positioning substituents, it is possible to fine-tune the electronic structure of the NDBF chromophore to optimize both TPA cross-section and uncaging efficiency for specific applications. umn.edu

Below is a table summarizing the calculated effects of various substituents on the TPA properties of NDBF derivatives.

| Substituent | Position | Calculated Effect on TPA Cross-Section | Predicted Uncaging Efficiency | Reference |

| Dimethylamino | Various | Significantly Increased | Increased | nih.gov |

| Methoxy | Various | Increased | Modulated | nih.gov |

| Electron-Withdrawing Groups | Various | Modulated | Potentially Decreased | uni-frankfurt.de |

Heterocycle Replacement Strategies for Optimized Properties

In the computational design of enhanced photolabile protecting groups, a key strategy involves the replacement of the central furan (B31954) ring in the nitrodibenzofuran (NDBF) scaffold with other heterocycles. nih.gov This approach aims to modulate the electronic and photophysical properties of the chromophore to achieve higher two-photon absorption (TPA) cross-sections and improved uncaging efficiencies. nih.govresearchgate.net

Theoretical calculations have been performed to investigate the impact of substituting the furan moiety with heterocycles such as pyrrole (B145914), thiophene, and borrole. nih.govresearchgate.net These studies compute the TPA properties of the resulting novel compounds and analyze the influence of these chemical modifications in detail. nih.gov The rationale behind this strategy is that altering the heteroatom in the central five-membered ring (from oxygen to nitrogen, sulfur, or boron) will change the light absorption characteristics, including the absorption wavelength. umn.edu

Computational results have indicated that some of these heterocycle replacements lead to promising candidates with potentially enhanced performance. nih.gov For example, dimethylamino-substituted derivatives of nitrodibenzopyrrole and nitrodibenzothiophene have been identified as having the potential for largely increased two-photon uncaging efficiencies. nih.govresearchgate.net These findings underscore the utility of heterocycle replacement as a viable strategy for the rational design of next-generation photolabile protecting groups with optimized properties for various applications. nih.gov

Below is a table summarizing the predicted outcomes of replacing the furan ring in NDBF with other heterocycles.

| Original Heterocycle | Replacement Heterocycle | Predicted Effect on TPA Properties | Predicted Uncaging Efficiency | Reference |

| Furan | Pyrrole | Enhanced | Increased (with dimethylamino substitution) | nih.gov |

| Furan | Thiophene | Enhanced | Increased (with dimethylamino substitution) | nih.gov |

| Furan | Borrole | Modulated | Investigated | nih.gov |

Theoretical Models for Structure-Reactivity Relationships

Theoretical models are essential for understanding the intricate relationship between the molecular structure of this compound and its chemical reactivity. These models provide a framework for interpreting experimental observations and for predicting the behavior of new, unstudied derivatives. By correlating calculated molecular properties with observed reactivity profiles, a deeper understanding of the factors governing the compound's function as a photolabile protecting group can be achieved.

Correlation between Molecular Properties and Reactivity Profiles

Theoretical studies have sought to establish correlations between the calculated molecular properties of nitrodibenzofuran derivatives and their experimentally observed reactivity profiles, including their mutagenic activity. innovareacademics.in By employing computational methods such as density functional theory (DFT), researchers can calculate a variety of molecular descriptors. innovareacademics.inresearchgate.net

These descriptors include electronic properties like the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are indicative of a molecule's reactivity. innovareacademics.in Other calculated properties such as dipole moment and electronic polarizabilities have also been investigated for their relationship with the biological activity of these compounds. researchgate.net For instance, it has been suggested that the different mutagenic activities of nitrodibenzofuran isomers could be related to their diverse polarities. researchgate.net

Quantitative structure-toxicity relationship (QSTR) models have been developed to predict the mutagenicity of nitroaromatic compounds based on their atomic and molecular features. innovareacademics.in These models have highlighted that factors such as the presence of fused planar hydrophobic rings, hydrogen bond acceptor sites, and electron-donating substitutions can influence the likelihood of mutagenicity. innovareacademics.in Furthermore, the molecular electrostatic potential (MEP) can help in identifying nucleophilic and electrophilic sites within the molecule, which are crucial for understanding its interactions and subsequent reactivity. researchgate.net

The following table presents a conceptual summary of the correlation between certain molecular properties and the predicted reactivity of nitrodibenzofuran derivatives.

| Molecular Property | Correlation with Reactivity/Activity | Computational Method | Reference |

| HOMO/LUMO Energies | Indicates chemical reactivity and potential for mutagenicity | DFT | innovareacademics.in |

| Dipole Moment | Can be related to the mutagenic activity of isomers | DFT | researchgate.net |

| Electronic Polarizability | Differences among isomers may relate to spectroscopic properties and biodegradation rates | DFT | researchgate.net |

| Molecular Electrostatic Potential (MEP) | Identifies electrophilic and nucleophilic sites, predicting interaction points | DFT | researchgate.net |

Spin Density Distribution in Radical Cations and Reactivity Predictions

The distribution of spin density in the radical cation of dibenzofuran (B1670420) is a critical factor in predicting its reactivity, particularly in oxidative substitution reactions. researchgate.net Theoretical models, such as the Shaik-Pross model of radical cation reactivity, predict that the isomer distribution of products is governed by the spin density of the corresponding triplet state. researchgate.net

In the case of the dibenzofuran radical cation, Complete Active Space Self-Consistent Field (CASSCF) calculations have been employed to determine the spin density distribution. researchgate.net These calculations show that the dibenzofuran radical cation should react predominantly at the 3-position. researchgate.netlookchem.com This prediction is in line with experimental observations from photochemical reactions of dibenzofuran with tetranitromethane, where attack by the trinitromethanide ion occurs at the 1- and 3-positions. researchgate.netlookchem.com This reactivity pattern is distinct from that of electrophilic substitution in dibenzofuran, which favors the 2-position. researchgate.netlookchem.com

The concept of spin population has been shown to be a determining factor in whether antiaromaticity can increase or decrease radical stability in other heterocyclic systems. rsc.org When spin density is populated on an antiaromatic portion of a fused ring system, it can enhance radical stability. rsc.org Conversely, if the spin density remains on the original ring, radical stability can be reduced. rsc.org While these specific findings are for different systems, they highlight the general importance of spin density in determining the reactivity and stability of radical species.

The study of the electrophilic reactivity of radical cations of non-alternant systems like dibenzofuran provides a valuable test for configuration mixing models. researchgate.net The correlation between the calculated spin density and the observed sites of reaction validates the theoretical approach and enhances its predictive power for other related compounds.

Below is a table summarizing the key findings regarding spin density and reactivity in the dibenzofuran radical cation.

| Position | Predicted Reactivity based on Spin Density | Experimental Observation | Theoretical Method | Reference |

| 1-position | Site of attack | Main site of attack by trinitromethanide | CASSCF | researchgate.net |

| 2-position | Less favored | Favored in electrophilic substitution | - | researchgate.net |

| 3-position | Predominant site of reaction | Main site of attack by trinitromethanide | CASSCF | researchgate.net |

Advanced Analytical Methodologies for 1 Nitrodibenzofuran Research

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the study of 1-nitrodibenzofuran, offering detailed insights into its molecular structure and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise molecular structure of this compound. Both proton (¹H) and carbon-13 (¹³C) NMR provide critical data on the chemical environment of each atom in the molecule.

Detailed research findings from ¹H and ¹³C NMR analyses have been reported, confirming the structure of this compound. iosrjournals.org Spectra recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d6) show characteristic chemical shifts for the aromatic protons and carbons. iosrjournals.org For instance, ¹³C NMR analysis identified twelve distinct carbon signals, consistent with the dibenzofuran (B1670420) backbone and the nitro-substituent. iosrjournals.org The chemical structure of derivatives, such as those used in peptide caging, has also been extensively confirmed using NMR, often recorded in deuterated chloroform (B151607) (CDCl₃). acs.orgsci-hub.se In these derivatives, the characteristic signals of the nitrodibenzofuran moiety remain identifiable. acs.org

| Spectrum Type | Observed Chemical Shifts (δ, ppm) |

|---|---|

| ¹³C NMR (100 MHz) | 112.52, 118.16, 119.09, 120.42, 120.57, 124.36, 125.86, 128.20, 129.86, 130.62, 132.08, 143.02 |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound and its derivatives, FT-IR is instrumental in confirming the presence of the nitro group (NO₂) and the aromatic ether linkage. iosrjournals.orgjetir.orgheteroletters.org The spectra of synthesized this compound derivatives clearly show characteristic absorption bands for N-H and amide functions when present. iosrjournals.orgheteroletters.org For related nitrated aromatic compounds, the nitro group typically exhibits strong, characteristic absorption bands, which are crucial for structural confirmation.

Mass Spectrometry (MS and LC-MS)

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. For this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) has confirmed a mass corresponding to the [M+1]⁺ ion at m/z 214.19, which aligns with its calculated molecular weight. iosrjournals.org Electron ionization mass spectrometry provides further structural information through fragmentation patterns, with the molecular ion (M⁺) peak observed at m/z 213. scispace.com

LC-MS is particularly powerful when used to monitor chemical reactions, such as the photolysis of "caged" compounds where a nitrodibenzofuran group is used to protect a biologically active molecule. acs.orgnih.gov Using techniques like Extracted Ion Current (EIC) chromatography, researchers can track the disappearance of the starting material and the appearance of photoproducts with high sensitivity and specificity. nih.govresearchgate.net

| Technique | Parameter | Observed Value (m/z) | Reference |

|---|---|---|---|

| LCMS | [M+1]⁺ | 214.19 | iosrjournals.org |

| MS (70 eV) | M⁺ | 213 (84% relative intensity) | scispace.com |

| MS (70 eV) | Fragment ion | 167 (30% relative intensity) | scispace.com |

| MS (70 eV) | Fragment ion | 139 (100% relative intensity) | scispace.com |

UV-Visible Absorption Spectroscopy for Photophysical Property Determination

UV-Visible absorption spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This technique is crucial for determining the key photophysical properties of this compound (NDBF), which is renowned for its use as a photoremovable protecting group, or "caging group". h1.conih.govumn.edu

Derivatives of NDBF exhibit a high extinction coefficient and quantum yield of photolysis, making them exceptionally efficient for releasing bioactive molecules upon illumination. h1.conih.gov The UV spectrum of an NDBF-cysteine derivative shows a broad absorption maximum around 320 nm. nih.gov The absorption properties can be tuned by adding substituents to the dibenzofuran core; for instance, adding a methoxy (B1213986) group can shift the absorption maximum to a longer wavelength (355 nm). nih.gov This tunability is essential for applications in biological systems, especially for two-photon uncaging, where absorption in the near-infrared region is desirable to increase tissue penetration and reduce phototoxicity. umn.eduumn.edu

| Property | Reported Value | Significance |

|---|---|---|

| Extinction Coefficient (ε) | 18,400 M⁻¹cm⁻¹ | High light-absorbing capability. h1.conih.gov |

| Quantum Yield of Photolysis (Φ) | ~0.7 | High efficiency of bond cleavage upon light absorption. h1.conih.gov |

| Absorption Maximum (λmax) | ~320 nm (for N-Fmoc-L-Cys(NDBF)-OH) | Wavelength of maximum light absorption. nih.gov |

| Two-Photon Cross-Section (δ) | ~0.6 GM | Efficiency of simultaneous absorption of two photons. h1.co |

Chromatographic Separation and Analysis

Chromatographic techniques are indispensable for the purification and analytical assessment of this compound and related compounds.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the premier technique for separating, identifying, and quantifying components in a mixture. In the context of this compound research, reversed-phase HPLC (RP-HPLC) is extensively used. It is employed to purify synthesized peptides containing the NDBF caging group and to analyze the products of photolysis experiments with high resolution. acs.orgnih.gov

Typical analytical setups involve a C18 column and a mobile phase gradient, often consisting of water and acetonitrile (B52724) with an acid modifier like trifluoroacetic acid (TFA). nih.gov HPLC analysis allows for the real-time monitoring of "uncaging" reactions, where the kinetics of the release of a protected molecule can be determined by measuring the decrease of the starting material's peak and the increase of the product peaks over time upon UV irradiation. nih.gov This method has been crucial for determining the photolysis half-life of NDBF-protected compounds and for identifying the formation of byproducts or isomers. researchgate.netnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of this compound and its isomers. nih.gov This method combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it ideal for identifying and quantifying nitrated dibenzofurans in complex mixtures, such as diesel engine exhaust or products from environmental reactions. nih.govnrel.gov

In a typical GC-MS analysis, the sample is injected into the GC system, where it is vaporized and carried by an inert gas through a capillary column. copernicus.org For nitrated polycyclic aromatic hydrocarbons, an Agilent HP-5MS column (5% phenyl substituted methylpolysiloxane) is often employed. copernicus.org The temperature of the GC oven is programmed to increase gradually, which allows for the separation of compounds based on their boiling points and interactions with the column's stationary phase. copernicus.org

After exiting the column, the separated molecules enter the mass spectrometer, where they are ionized, typically by electron ionization (EI) at 70 eV. copernicus.orgscispace.com The resulting charged ions and their fragments are separated by their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a molecular fingerprint. For this compound, the mass spectrum shows a prominent molecular ion (M+) peak at m/z 213, corresponding to its molecular weight. scispace.com The spectrum also displays characteristic fragment ions that aid in its definitive identification. scispace.com The technique has been successfully used to identify this compound, alongside other mono- and di-nitro isomers, in reaction mixtures. nih.gov

| Analysis Detail | Description | Source(s) |

|---|---|---|

| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | nih.gov |

| Ionization Mode | Electron Ionization (EI) at 70 eV | copernicus.orgscispace.com |

| Molecular Ion (M+) | 213 m/z | scispace.com |

| Major Fragment Ions | 183, 167, 155, 139 m/z | scispace.com |

| Typical GC Column | HP-5MS (5% phenyl substituted methylpolysiloxane) | copernicus.org |

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is an essential and convenient technique for monitoring the progress of chemical reactions in real-time, including the synthesis of this compound. iosrjournals.orgjetir.org This method allows chemists to quickly assess the consumption of starting materials and the formation of products. iosrjournals.orgjetir.org

The process involves spotting a small amount of the reaction mixture onto a TLC plate, which is typically a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material like silica (B1680970) gel (Merck Kieselgel GF,,,). scispace.com The plate is then placed in a sealed chamber containing a shallow pool of a solvent or solvent mixture, known as the eluent.

The choice of eluent is critical for achieving good separation. For reactions involving this compound and its derivatives, various solvent systems have been reported. The progress of the synthesis of this compound itself has been monitored by TLC. iosrjournals.orgjetir.org In other applications, reactions of nitrodibenzofuran-containing compounds are monitored using solvent systems such as 1:1 Hexane (B92381)/Ethyl Acetate, 1:1 Hexane/Diethyl Ether, or 5:1 Hexanes/Ethyl Acetate. acs.orgnih.gov

After the solvent moves up the plate, the separated spots are visualized. Since many organic compounds are colorless, visualization is often achieved by exposing the plate to a UV lamp, or by staining with reagents like potassium permanganate (B83412) (KMnO₄) or in an iodine chamber. iosrjournals.orgjetir.org The relative position of each spot, known as the Retention Factor (Rf), helps in identifying the different components of the mixture.

| Solvent System (Eluent) | Ratio (v/v) | Context/Reaction Type | Source(s) |

|---|---|---|---|

| Hexane / Ethyl Acetate | 1:1 | Monitoring reactions of NDBF-cysteine derivatives | acs.orgnih.govsci-hub.se |

| Hexane / Diethyl Ether | 1:1 | Monitoring synthesis of an NDBF-cysteine ester | acs.org |

| Hexane / Ethyl Acetate | 5:1 | Monitoring reactions of NDBF-cysteine derivatives | nih.gov |

| General Monitoring | Not Specified | Monitoring the synthesis of this compound | iosrjournals.orgjetir.org |

Elemental Analysis for Compound Confirmation

Elemental analysis, specifically combustion analysis, is a fundamental technique used to confirm the elemental composition and purity of a synthesized compound like this compound. iosrjournals.orgjetir.org This method determines the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements in a sample. The experimental results are then compared against the theoretically calculated values based on the compound's molecular formula (C₁₂H₇NO₃). iosrjournals.orgjetir.org

The analysis is performed using an elemental analyzer, where a small, precisely weighed sample undergoes complete combustion in a stream of pure oxygen at high temperatures. ualberta.ca This process converts all carbon into carbon dioxide (CO₂), hydrogen into water (H₂O), and nitrogen into nitrogen gas (N₂) or its oxides, which are subsequently reduced to N₂. ualberta.ca These combustion gases are then separated and quantified by a detector, allowing for the calculation of the percentage of each element in the original sample. ualberta.ca

A close agreement between the experimentally found percentages and the calculated values provides strong evidence for the compound's identity and purity. iosrjournals.orgjetir.org For this compound, published research shows an excellent correlation between the measured and theoretical values. iosrjournals.orgjetir.org

| Element | Calculated (%) for C₁₂H₇NO₃ | Found (%) | Source(s) |

|---|---|---|---|

| Carbon (C) | 67.61 | 67.40 | iosrjournals.org |

| Hydrogen (H) | 3.31 | 3.39 | iosrjournals.org |

| Nitrogen (N) | 6.57 | 6.86 | iosrjournals.org |

1 Nitrodibenzofuran As a Photolabile Protecting Group in Chemical Biology Research

Development and Optimization of Nitrodibenzofuran-Based Caging Groups

The quest for more efficient photoremovable protecting groups led to the development of 3-nitrodibenzofuran (B1219392) (NDBF) as a highly sensitive chromophore for both one-photon (1P) and two-photon (2P) photolysis. iris-biotech.deacs.org Introduced by Momotake et al. in 2006, the NDBF caging group was engineered as a more extensively conjugated version of the traditional o-nitrobenzyl (oNB) group to overcome the low photolytic efficiency of existing PPGs. instras.comacs.org The initial design was applied to create NDBF-EGTA, a caged calcium chelator, which demonstrated exceptionally efficient photorelease upon UV irradiation. instras.comresearchgate.net

The NDBF framework proved to be a versatile tool, particularly for caging the thiol group of cysteine residues in peptides. acs.orgnih.gov Its utility was demonstrated by uncaging a K-Ras derived peptide that contained an NDBF-protected cysteine, showcasing its biological applicability. iris-biotech.deiris-biotech.de The development of NDBF-based PPGs represents a significant step forward, providing researchers with a tool for ultra-efficient photolysis in living cells. instras.comh1.conih.gov

The efficacy of a photolabile protecting group is determined by its photochemical properties, including its absorption spectrum, quantum yield of photolysis, and potential for side reactions. When compared to other widely used PPGs, NDBF exhibits significant advantages.

o-Nitrobenzyl (oNB) Group and its Derivatives : The most common PPGs for thiol protection have been based on the o-nitrobenzyl (oNB) scaffold and its analogue, o-nitroveratryl (oNv). nih.govsci-hub.seacs.org While oNB groups offer high one-photon quantum efficiency and minimal byproduct formation upon photolysis, they suffer from low molar absorptivity and, critically, poor two-photon sensitivity. acs.orgnih.gov This limits their use in living tissues where deeper penetration and lower phototoxicity, afforded by near-infrared (NIR) light used in two-photon excitation, are essential. iris-biotech.deiris-biotech.de NDBF, by contrast, was designed as a more conjugated system and is photolyzed 16 to 160 times more efficiently than most widely used nitrobenzyl-based PPGs. iris-biotech.deiris-biotech.deinstras.com For instance, the uncaging efficiency of an NDBF-protected cysteine was found to be more than 10-fold higher than that of its oNv-protected counterpart. researchgate.net

6-Bromo-7-hydroxycoumarin (Bhc) Group : Coumarin-based PPGs, such as Bhc, were developed to address the shortcomings of oNB groups, offering absorption at longer wavelengths and higher two-photon absorptivity. acs.org However, when used to protect thiols, Bhc-caged compounds can undergo an undesirable photoisomerization upon photolysis, leading to the formation of a dead-end thioether product that does not release the desired free thiol. nih.govnih.gov This side reaction significantly limits the utility of Bhc for thiol caging. nih.gov The NDBF protecting group circumvents this problem, demonstrating clean and efficient conversion to the free thiol upon irradiation with either UV (365 nm) or NIR (800 nm) light, with no observable side reactions. acs.orgnih.gov This high cleavage efficiency and lack of isomerization render NDBF superior to Bhc for protecting thiol groups in peptides and other biomolecules. nih.govnih.gov

The unique chemical properties of the thiol group in cysteine make it a critical target for caging in protein and peptide chemistry. To facilitate the use of NDBF in this context, researchers have designed specific building blocks for solid-phase peptide synthesis (SPPS). The key development in this area is the synthesis of N-alpha-(9-Fluorenylmethyloxycarbonyl)-S-(1-(3-nitro-dibenzofuran-2-yl)-ethyl)-L-cysteine, commonly known as Fmoc-Cys(NDBF)-OH. nih.goviris-biotech.de

This molecule allows for the direct incorporation of an NDBF-caged cysteine residue into a peptide sequence using standard, automated SPPS protocols. acs.orgnih.goviris-biotech.de The NDBF group is stable to the conditions used in SPPS, ensuring the integrity of the caged peptide. nih.gov Once the peptide is synthesized and purified, the NDBF group can be selectively removed by photolysis at 365 nm (one-photon) or ~800 nm (two-photon) to release the native, thiol-containing peptide. nih.goviris-biotech.de This strategy has been successfully used to prepare light-activatable peptides for studying biological processes such as enzymatic farnesylation and palmitoylation in cell-based assays. nih.govnih.gov The availability of Fmoc-Cys(NDBF)-OH has made the NDBF caging strategy accessible for a wide range of applications in peptide chemistry and chemical biology. iris-biotech.deiris-biotech.de

To further enhance the photochemical properties of the NDBF core, rational design strategies have been employed. These efforts focus on modifying the NDBF structure with various substituents to tune its absorption and photolysis characteristics. nih.gov

One successful approach involved the introduction of a methoxy (B1213986) substituent to the NDBF aromatic ring, creating a MeO-NDBF analogue. nih.govacs.org This modification was inspired by previous work with nitrobenzyl groups, where methoxy substituents were shown to shift the absorbance maximum to longer wavelengths. nih.govsci-hub.se The synthesis of Fmoc-Cys(MeO-NDBF)-OH provided a building block for SPPS. nih.govacs.org The addition of the methoxy group successfully shifted the absorption maximum from 320 nm for the parent NDBF to 355 nm for MeO-NDBF. nih.gov More importantly, this new analogue exhibited a significantly improved two-photon action cross-section, making it even more efficient for two-photon uncaging experiments in live cells. nih.govsci-hub.seacs.org

Computational studies have also been used to explore other potential modifications. By simulating the introduction of different substituents (like dimethylamino groups) or replacing the central furan (B31954) ring with pyrrole (B145914) or thiophene, researchers have identified promising candidates with theoretically larger two-photon absorption properties. nih.gov These design efforts highlight the potential to create a new generation of NDBF-based caging groups with tailored properties for specific biological applications. nih.gov

Design of Cysteine-Specific Photoprotecting Groups (e.g., Fmoc-Cys(NDBF)-OH)

Photorelease Kinetics and Efficiency Studies

The performance of a photolabile protecting group is quantitatively defined by its photorelease efficiency, which is a product of its ability to absorb light (extinction coefficient, ε) and the probability that an absorbed photon will lead to cleavage (quantum yield, Φ). For two-photon applications, the key metric is the two-photon action cross-section (δu), which combines the two-photon absorption cross-section and the uncaging quantum yield. nih.gov

The NDBF chromophore exhibits exceptional one-photon uncaging properties. When first developed and incorporated into the calcium chelator NDBF-EGTA, it was found to have a molar extinction coefficient (ε) of 18,400 M⁻¹cm⁻¹ and a quantum yield (Φ) of photolysis of 0.7. instras.comh1.coresearchgate.net This results in a photochemical efficiency (εΦ) of 12,880 M⁻¹cm⁻¹, making it significantly more efficient than traditional caging groups. instras.comresearchgate.net For comparison, the photolysis of NDBF-EGTA is approximately 16–160 times more efficient than that of the most commonly used caged compounds. instras.comh1.conih.gov When used to cage a cysteine thiol in a peptide, the quantum yield was measured to be 0.2, with a high molar absorptivity leading to a rapid uncaging half-life of just 25 seconds under standard photolysis conditions. acs.org The introduction of a methoxy substituent to create MeO-NDBF resulted in a quantum yield of 0.53 for a caged cysteine peptide. nih.gov